

Application Note: HPLC Method for the Quantification of Ambutonium Bromide

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Compound of Interest

Compound Name: *Ambutonium bromide*

Cat. No.: *B1665954*

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Ambutonium bromide** in bulk drug substance and pharmaceutical formulations. **Ambutonium bromide**, a quaternary ammonium compound, is an anticholinergic agent. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and throughput for quality control and research applications.

Introduction

Ambutonium bromide is a quaternary ammonium salt with anticholinergic properties, previously used to treat peptic ulcers. Accurate and precise quantification of **Ambutonium bromide** is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantification of quaternary ammonium compounds (QACs) due to its high resolution, sensitivity, and specificity.^[1] This application note presents a validated HPLC method suitable for the routine analysis of **Ambutonium bromide**. The method is based on established principles for the analysis of similar quaternary ammonium compounds.^{[2][3][4]}

Experimental

Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Reagents:
 - **Ambutonium bromide** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ammonium acetate (analytical grade)
 - Glacial acetic acid (analytical grade)
 - Deionized water (18.2 M Ω ·cm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

Parameter	Condition
Mobile Phase	Acetonitrile : 25mM Ammonium Acetate Buffer (pH 4.5) (40:60, v/v)
Column	C18, 250 mm x 4.6 mm, 5 μ m
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	215 nm
Run Time	10 minutes

Protocols

1. Preparation of Mobile Phase (25mM Ammonium Acetate Buffer, pH 4.5)

- Weigh 1.93 g of ammonium acetate and dissolve it in 1000 mL of deionized water.
- Adjust the pH of the solution to 4.5 using glacial acetic acid.
- Filter the buffer solution through a 0.45 µm nylon filter.
- Prepare the final mobile phase by mixing 400 mL of acetonitrile with 600 mL of the prepared buffer.
- Degas the mobile phase by sonication for 15 minutes before use.

2. Preparation of Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 25 mg of **Ambutonium bromide** reference standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- This stock solution should be stored at 2-8 °C when not in use.

3. Preparation of Calibration Standards

- Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.
- A suggested calibration series is 10, 25, 50, 100, 150, and 200 µg/mL.

4. Preparation of Sample Solution

- For bulk drug substance, accurately weigh an amount of sample equivalent to 25 mg of **Ambutonium bromide** and prepare a 1000 µg/mL stock solution as described for the standard. Further dilute to a concentration within the calibration range (e.g., 100 µg/mL).
- For pharmaceutical formulations (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to one average tablet weight

containing **Ambutonium bromide** and transfer to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described method was validated for linearity, precision, accuracy, and specificity. The results are summarized below.

Validation Parameter	Result
Linearity (µg/mL)	10 - 200
Correlation Coefficient (r ²)	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	2 µg/mL
Limit of Quantification (LOQ)	10 µg/mL

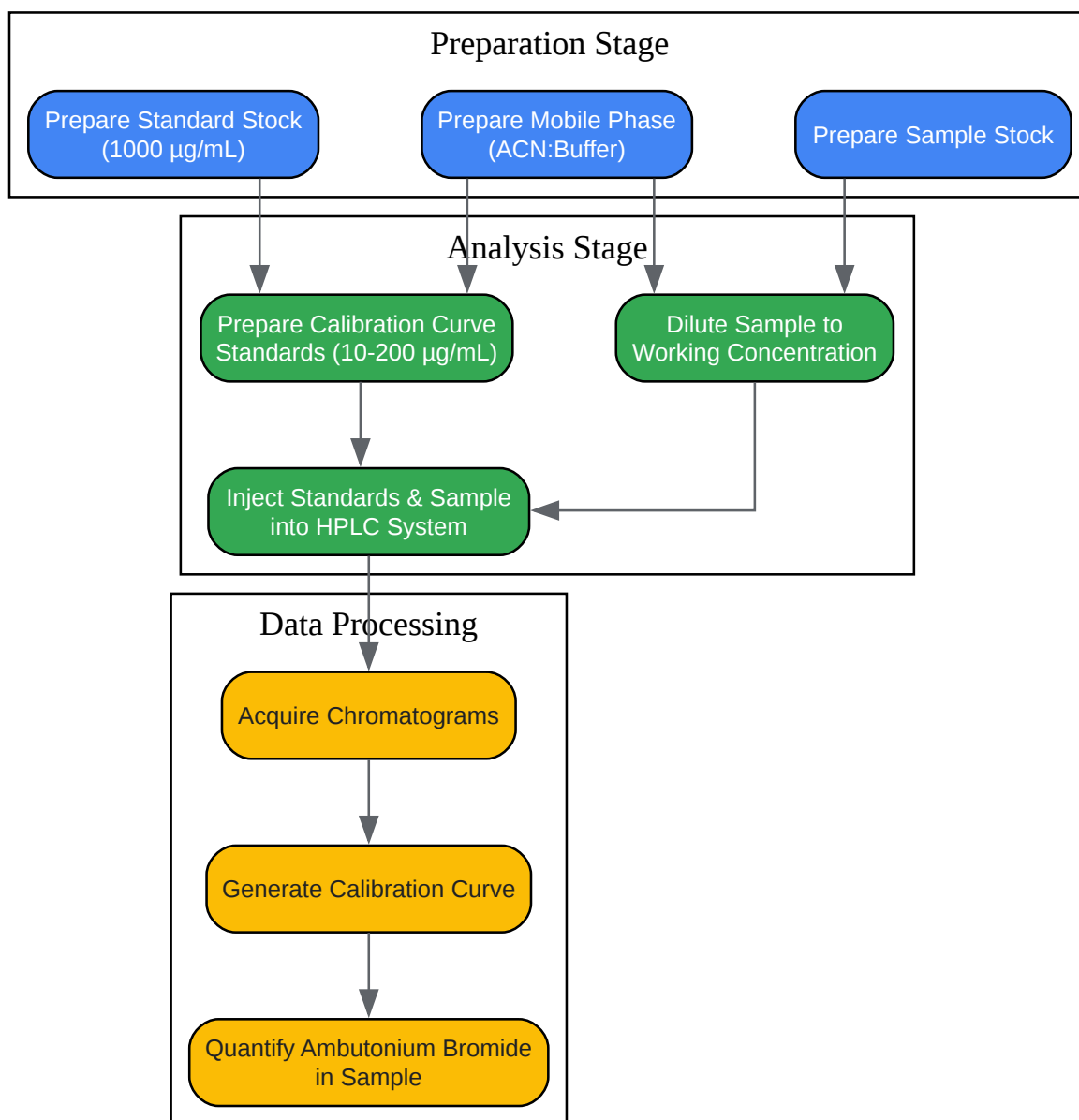
Results and Discussion

The HPLC method provided a well-resolved, symmetric peak for **Ambutonium bromide** with a retention time of approximately 5.8 minutes. The mobile phase, containing an organic modifier (acetonitrile) and an aqueous buffer, is effective for the elution of the quaternary ammonium compound from the C18 column. The use of an ammonium acetate buffer helps to maintain a consistent pH and improve peak shape.[3][5] The detection wavelength of 215 nm was chosen to achieve maximum sensitivity for **Ambutonium bromide**, which lacks a significant chromophore at higher wavelengths.[2] The method demonstrated excellent linearity over the tested concentration range, and the high recovery and low relative standard deviation values indicate good accuracy and precision.

Conclusion

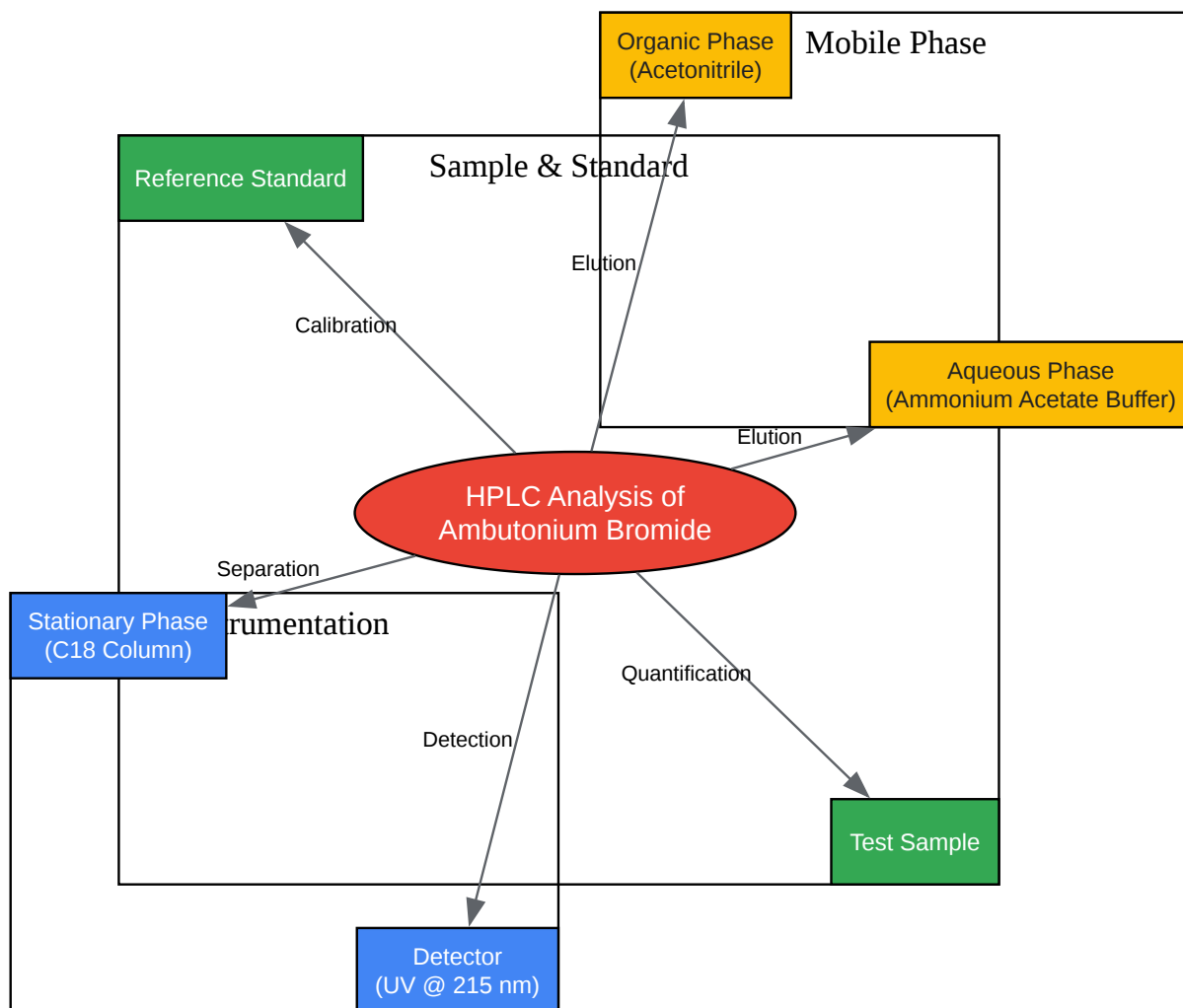
The developed HPLC method is simple, rapid, accurate, and precise for the quantification of **Ambutonium bromide** in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in a laboratory with standard HPLC equipment.

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **Ambutonium bromide**.



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Caption: Key components of the **Ambutonium bromide** HPLC method.

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- To cite this document: BenchChem. [Application Note: HPLC Method for the Quantification of Ambutonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665954#hplc-method-for-quantification-of-ambutonium-bromide]

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